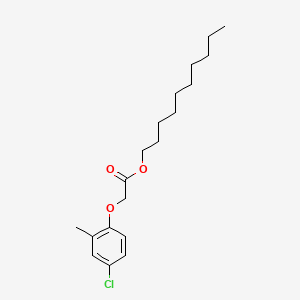

Decyl (4-chloro-2-methylphenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Decyl (4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C19H29ClO3. It is a derivative of (4-chloro-2-methylphenoxy)acetic acid, commonly known as MCPA, which is widely used as a herbicide. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of (4-chloro-2-methylphenoxy)acetic acid with decanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

(4-chloro-2-methylphenoxy)acetic acid+decanolacid catalystdecyl (4-chloro-2-methylphenoxy)acetate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Decyl (4-chloro-2-methylphenoxy)acetate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield (4-chloro-2-methylphenoxy)acetic acid and decanol.

Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of carboxylic acids or ketones.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Electrophiles such as nitric acid for nitration or bromine for halogenation.

Major Products

Hydrolysis: (4-chloro-2-methylphenoxy)acetic acid and decanol.

Oxidation: Carboxylic acids or ketones derived from the oxidation of the decyl chain.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Herbicidal Applications

Mechanism of Action:

Decyl (4-chloro-2-methylphenoxy)acetate functions as a selective herbicide, inhibiting the growth of specific plant species while allowing crops to thrive. Its mechanism is based on mimicking natural plant hormones, leading to uncontrolled growth and eventual death of susceptible plants.

Formulations:

Research has shown that emulsifiable concentrate formulations containing this compound can be effective in agricultural settings. These formulations typically include surfactants and solvents to enhance the herbicidal activity and ensure proper application.

Case Study: Efficacy in Crop Protection

A study evaluating various herbicidal emulsifiable concentrates demonstrated that formulations containing this compound achieved significant weed control compared to untreated controls. The effective doses ranged from 0.01 to 10 kg active ingredient per hectare, depending on the target weed species and environmental conditions .

Environmental Remediation

Water Contamination:

Due to its widespread use, 4-chloro-2-methylphenoxyacetic acid has been detected as a contaminant in water sources. Research has focused on methods for effective removal of this compound from aquatic environments.

Removal Techniques

Recent studies have investigated the use of metal-organic frameworks (MOFs) for the adsorption of 4-chloro-2-methylphenoxyacetic acid from contaminated water. For instance, MIL-101(Cr) was shown to effectively adsorb this compound, with removal efficiencies exceeding 90% under optimal conditions . The study highlighted the importance of dosage and contact time for maximizing adsorption capacity.

Development of Ionic Liquids

Ionic Liquid Synthesis:

Innovative research has explored the synthesis of ionic liquids based on this compound. These compounds exhibit enhanced solubility and biological activity compared to traditional herbicides.

In greenhouse tests, these ionic liquids demonstrated up to a 50% increase in herbicidal efficiency against oilseed rape compared to conventional products. This improvement is attributed to their superior wettability and surface activity .

Toxicological Studies

Health Effects:

While this compound is effective as a herbicide, its safety profile is critical for evaluating its use in agriculture. Studies have indicated potential health risks associated with exposure, including irritations and systemic effects at high concentrations .

Toxicity Evaluation

Research involving occupational exposure assessments has shown no significant excess mortality from cancer among workers handling chlorophenoxy herbicides, including MCPA. However, isolated cases of specific cancers have been reported, necessitating ongoing monitoring of health outcomes among agricultural workers .

Summary Table of Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Herbicidal Formulations | Used for controlling broadleaf weeds in crops | Effective doses range from 0.01 to 10 kg/ha |

| Environmental Remediation | Adsorption techniques for removing contaminants from water | MOFs can achieve >90% removal efficiency |

| Ionic Liquids | Novel compounds synthesized for improved biological activity | Up to 50% increased efficiency in greenhouse tests |

| Toxicological Studies | Evaluations of health risks associated with exposure | No excess cancer mortality reported |

Mechanism of Action

The mechanism of action of decyl (4-chloro-2-methylphenoxy)acetate, particularly in its herbicidal application, involves the disruption of plant growth hormones known as auxins. The compound mimics the natural auxins, leading to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and transport proteins, which are crucial for the regulation of plant growth and development .

Comparison with Similar Compounds

Similar Compounds

(4-chloro-2-methylphenoxy)acetic acid (MCPA): A widely used herbicide with similar herbicidal properties.

2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin herbicide with a similar mode of action.

Dicamba: A benzoic acid derivative used as a herbicide.

Uniqueness

Decyl (4-chloro-2-methylphenoxy)acetate is unique due to its ester structure, which imparts different physicochemical properties compared to its parent acid, MCPA. The decyl ester form enhances its lipophilicity, potentially improving its absorption and efficacy in certain applications.

Biological Activity

Decyl (4-chloro-2-methylphenoxy)acetate, also known as a derivative of 4-chloro-2-methylphenoxyacetic acid (MCPA), is a compound with notable biological activity primarily in the context of herbicidal applications. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₃ClO₃

- Molecular Weight : 232.67 g/mol

- Appearance : White to light yellow powder

- Melting Point : 118-121 °C

- Solubility : Insoluble in water, soluble in organic solvents like ether and methanol .

This compound functions as a plant growth regulator and herbicide. Its primary mode of action involves the disruption of normal plant physiological processes:

- Hormonal Disruption : It mimics auxin, a plant hormone, leading to uncontrolled growth responses.

- Nucleic Acid and Protein Synthesis : The compound stimulates nucleic acid and protein synthesis, affecting enzyme activities and cellular respiration .

- Cell Division and Morphogenesis : Treated plants often exhibit abnormal growth patterns such as malformed leaves and roots due to interference with cell division processes .

Herbicidal Efficacy

This compound is primarily used for controlling broadleaf weeds in various agricultural settings. Its effectiveness is attributed to its ability to be absorbed through both leaves and roots, leading to systemic effects within the plant.

Toxicological Profile

The toxicological effects of MCPA derivatives have been studied extensively:

- Acute Effects : Exposure can lead to symptoms such as nausea, vomiting, diarrhea, and abdominal pain. Skin and eye irritation are also common .

- Chronic Effects : Long-term exposure has been associated with potential liver and kidney damage, as well as effects on the nervous system .

- Carcinogenic Potential : Current data on the carcinogenicity of MCPA is inconclusive; however, it is categorized as a possible teratogen based on animal studies .

Study 1: Environmental Impact Assessment

A study conducted by Soderquist and Crosby (1975) highlighted the biological degradation of MCPA under aerobic conditions, emphasizing its environmental fate post-application. The findings indicated that while MCPA effectively controls weeds, its persistence in soil can lead to ecological consequences if not managed properly .

Study 2: Toxicological Evaluation

Research evaluating the chronic toxicity of MCPA in agricultural workers revealed no significant increase in cancer rates among those exposed to the compound over extended periods. However, isolated cases of nasal carcinoma were noted among workers exposed to multiple herbicides including MCPA, suggesting a need for further investigation into long-term exposure risks .

Data Table: Summary of Biological Activity

| Property/Effect | Description |

|---|---|

| Herbicidal Activity | Effective against broadleaf weeds |

| Mechanism of Action | Mimics auxin; disrupts nucleic acid/protein synthesis |

| Acute Toxicity Symptoms | Nausea, vomiting, diarrhea |

| Chronic Toxicity Effects | Potential liver/kidney damage; nervous system effects |

| Environmental Fate | Biodegradable under aerobic conditions |

Properties

CAS No. |

67829-81-6 |

|---|---|

Molecular Formula |

C19H29ClO3 |

Molecular Weight |

340.9 g/mol |

IUPAC Name |

decyl 2-(4-chloro-2-methylphenoxy)acetate |

InChI |

InChI=1S/C19H29ClO3/c1-3-4-5-6-7-8-9-10-13-22-19(21)15-23-18-12-11-17(20)14-16(18)2/h11-12,14H,3-10,13,15H2,1-2H3 |

InChI Key |

CFONOMUMGULYJB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.